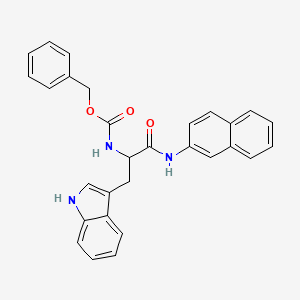
Tert-butylphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylphenylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to a tert-butyl group and a phenyl group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with tert-butyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5SiH3+(CH3)3CCl→C6H5SiH2C(CH3)3+HCl
Another method involves the hydrosilylation of tert-butylacetylene with phenylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and yields high purity this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve high yields and purity. The use of platinum-based catalysts is common in industrial settings due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butylphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phenylsilane using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions are often conducted in the presence of a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Tert-butylphenylsilanol
Reduction: Phenylsilane
Substitution: Various substituted silanes depending on the electrophile used
Aplicaciones Científicas De Investigación
Tert-butylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of silane-based polymers and materials.
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives. The compound is also utilized in the manufacture of electronic components and semiconductors.
Mecanismo De Acción
The mechanism of action of tert-butylphenylsilane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows this compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved in its reactions are primarily related to its silicon center and the surrounding substituents.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
Tert-butylsilane: Lacks the phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Contains two phenyl groups, leading to different steric and electronic properties.
Uniqueness
Tert-butylphenylsilane is unique due to the presence of both a tert-butyl group and a phenyl group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Propiedades
Número CAS |
17873-11-9 |
|---|---|
Fórmula molecular |
C10H16Si |
Peso molecular |
164.32 g/mol |
Nombre IUPAC |
tert-butyl(phenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,11H2,1-3H3 |
Clave InChI |
LLBSSEQAXQNVPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[SiH2]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


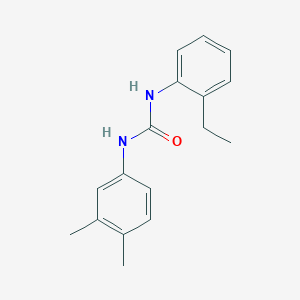
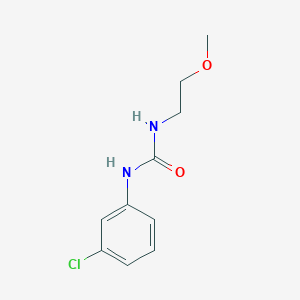
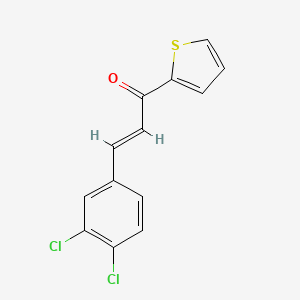
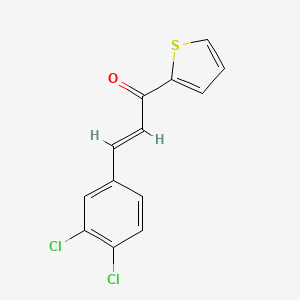
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
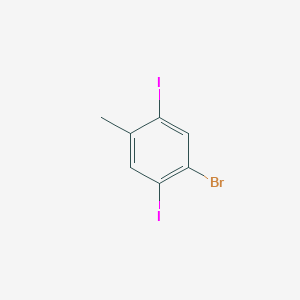
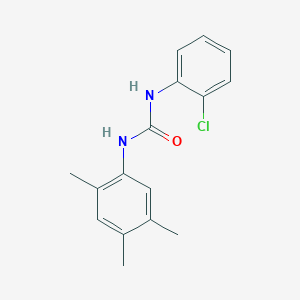


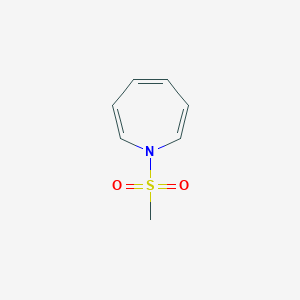
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)


